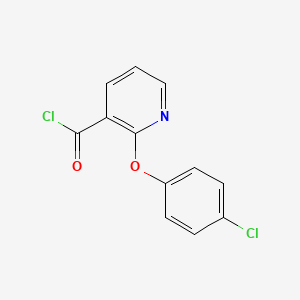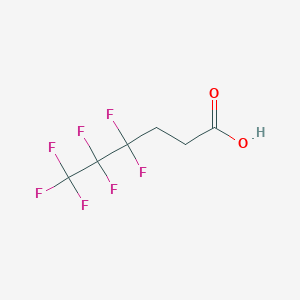
3,4-ジフルオロチオフェノール
概要
説明
3,4-Difluorothiophenol is a halo-substituted thiol derivative with the molecular formula C6H4F2S and a molecular weight of 146.16 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 4 positions, along with a thiol group (-SH) at the 1 position. It is a colorless to light yellow liquid with a distinct stench .
科学的研究の応用
3,4-Difluorothiophenol has several applications in scientific research:
Safety and Hazards
作用機序
Target of Action
It has been used in the synthesis of various compounds, suggesting that its targets could be diverse depending on the context of its application .
Mode of Action
It’s known to be a halo-substituted thiol derivative . Thiol groups are known to form disulfide bonds, which can lead to structural changes in target molecules. The presence of fluorine atoms might influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
It has been used in the preparation of a novel 3,4-difluorophenylthiomethyl group containing phthalazine derivative, which shows high cytotoxic activity . This suggests that it might be involved in pathways related to cell death and survival.
Result of Action
A derivative of 3,4-difluorothiophenol has shown high cytotoxic activity , suggesting that it may induce cell death in certain contexts.
生化学分析
Biochemical Properties
3,4-Difluorothiophenol plays a significant role in biochemical reactions, particularly in the synthesis of novel compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to prepare ethyl 5-(aminosulfonyl)-2-[(3,4-difluorophenyl)thio]nicotinate, an intermediate for potent thioether benzenesulfonamide inhibitors of carbonic anhydrases II and IV . These interactions are crucial for the compound’s application in biochemical assays and drug development.
Cellular Effects
3,4-Difluorothiophenol has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s cytotoxic activity is particularly significant, as it can induce cell death in certain cancer cell lines . This makes it a potential candidate for cancer therapy research.
Molecular Mechanism
At the molecular level, 3,4-Difluorothiophenol exerts its effects through binding interactions with biomolecules. It acts as a ligand to synthesize noble metal quantum clusters, which can influence enzyme activity and gene expression . The compound’s ability to inhibit or activate enzymes is a key aspect of its biochemical activity, making it a valuable tool in molecular biology research.
Dosage Effects in Animal Models
The effects of 3,4-Difluorothiophenol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Understanding the threshold effects and toxicology is crucial for its safe application in biomedical research.
Metabolic Pathways
3,4-Difluorothiophenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s impact on metabolic flux and metabolite levels is an area of active research . These interactions are vital for its role in biochemical assays and therapeutic applications.
Transport and Distribution
Within cells and tissues, 3,4-Difluorothiophenol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these processes is essential for optimizing its use in biochemical and medical applications.
Subcellular Localization
The subcellular localization of 3,4-Difluorothiophenol affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors are crucial for its effectiveness in biochemical reactions and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Difluorothiophenol can be synthesized through various methods. One common approach involves the reaction of 3,4-difluoronitrobenzene with hydrogen sulfide in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. This reaction results in the reduction of the nitro group to an amino group, followed by the substitution of the amino group with a thiol group .
Industrial Production Methods: In industrial settings, 3,4-Difluorothiophenol is typically produced through large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality .
化学反応の分析
Types of Reactions: 3,4-Difluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiophenol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiophenol.
Substitution: Various substituted thiophenols depending on the nucleophile used.
類似化合物との比較
- 2,4-Difluorothiophenol
- 4-Fluorothiophenol
- 3,5-Difluorothiophenol
Comparison: 3,4-Difluorothiophenol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to 2,4-Difluorothiophenol, the 3,4-isomer may exhibit different electronic properties and steric effects, leading to variations in its reactivity and applications .
特性
IUPAC Name |
3,4-difluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVRHDQMTMPAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380890 | |
| Record name | 3,4-Difluorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60811-24-7 | |
| Record name | 3,4-Difluorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorobenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,4-Difluorothiophenol used in nanomaterial synthesis?
A1: 3,4-Difluorothiophenol (3,4-DFTH) acts as a stabilizing ligand in the synthesis of silver and gold nanoclusters. [, ] It binds to the surface of these clusters, controlling their growth and ultimately their size and shape. This ligand interaction is crucial for tuning the optical and electronic properties of the nanoclusters, making them suitable for applications in areas like catalysis and sensing.
Q2: Can you provide an example of how the structure of a nanocluster influences its properties when using 3,4-Difluorothiophenol?
A2: Research has shown that using 3,4-DFTH as a ligand led to the formation of silver nanoclusters with a unique "cube of cubes" structure. [] This structure, characterized by a specific arrangement of silver atoms, arises from the specific binding pattern of 3,4-DFTH and other ligands like phosphines on the silver surface. This controlled growth results in nanoclusters with distinct optical and electronic properties compared to clusters formed with different ligands or synthesis conditions.
Q3: Beyond nanoclusters, are there other applications of 3,4-Difluorothiophenol in material science?
A3: Yes, 3,4-DFTH has been investigated for modifying the surface properties of polyvinyl chloride (PVC) membranes. [] This modification process involves the reaction of 3,4-DFTH with the PVC surface, altering its chemical composition and, consequently, its properties. This technique can be used to enhance the material's hydrophobicity, biocompatibility, or adhesion properties for specific applications.
Q4: What are the advantages of using 3,4-Difluorothiophenol compared to other thiophenols in material science applications?
A4: The two fluorine atoms in 3,4-DFTH influence its electronic properties and reactivity compared to other thiophenols. [] This difference affects its binding affinity to metal surfaces in nanoclusters and its reactivity with polymers like PVC. Further research is needed to fully elucidate how these electronic effects contribute to the observed properties in different applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
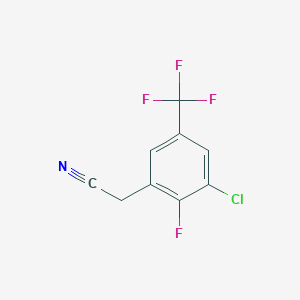
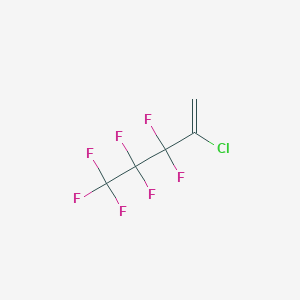

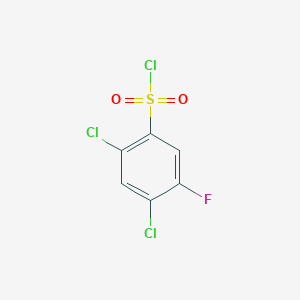
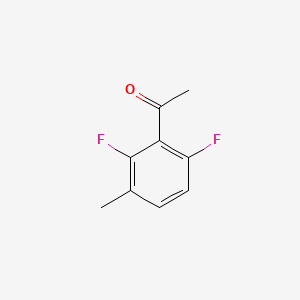
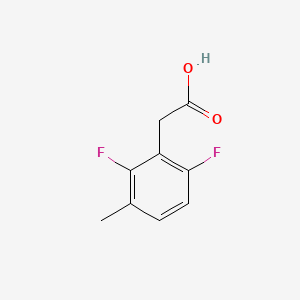

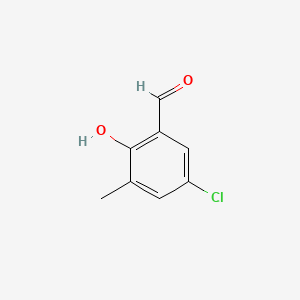
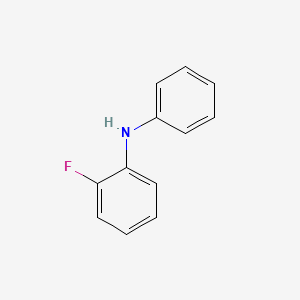
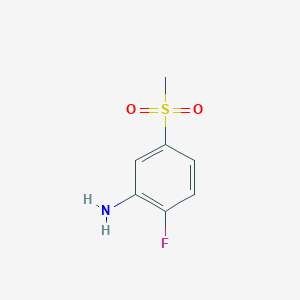
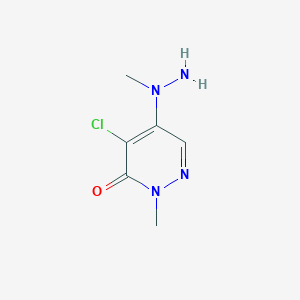
![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)
